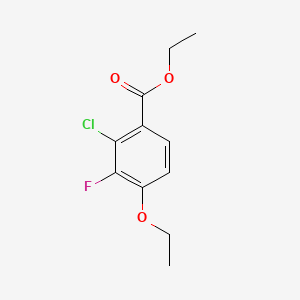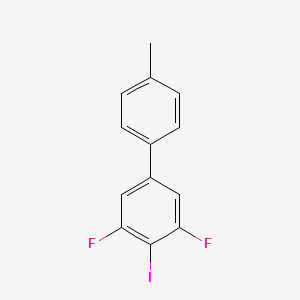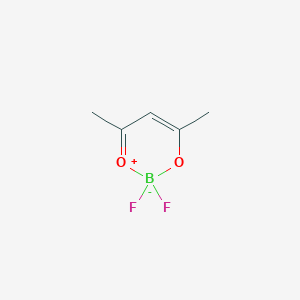
2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate is a powerful electrophilic trifluoromethylating agent. It is known for its thermal stability and ability to be prepared in a one-pot process.
Vorbereitungsmethoden
The preparation of 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate involves a three-step one-pot method. The steps are as follows :
In situ generation of trifluoromethanesulfinyl trifluoroacetate: This is achieved by reacting trifluoromethanesulfonic acid with trifluoroacetic anhydride.
Reaction with 3,3′,4,4′-tetrafluorobiphenyl: The generated trifluoromethanesulfinyl trifluoroacetate is then treated with 3,3′,4,4′-tetrafluorobiphenyl in the presence of trifluoromethanesulfonic acid and trifluoroacetic anhydride.
Oxidation: The resulting mixture is treated with hydrogen peroxide to yield the final product.
This method is efficient and reduces the chemical and environmental costs associated with the production of this compound .
Analyse Chemischer Reaktionen
2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate undergoes several types of chemical reactions, primarily involving trifluoromethylation. The common reactions include :
Trifluoromethylation of nucleophilic substrates: This includes carbanions, (hetero)aromatics, alkenes, alkynes, thiols, sulfinates, and phosphines.
Reaction conditions: These reactions typically occur under mild conditions and often involve the use of bases and catalytic amounts of copper salts.
Major products: The major products formed are trifluoromethylated derivatives of the starting nucleophilic substrates.
Wissenschaftliche Forschungsanwendungen
2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate has a wide range of applications in scientific research :
Chemistry: It is used as a reagent for the trifluoromethylation of various compounds, which is a valuable transformation in organic synthesis.
Biology and Medicine: The trifluoromethyl group is important in the development of pharmaceuticals and agrochemicals due to its ability to enhance the metabolic stability and bioavailability of compounds.
Industry: This compound is used in the production of materials with unique physicochemical properties, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate involves the transfer of the trifluoromethyl group to a nucleophilic substrate . The molecular targets and pathways involved include:
Electrophilic trifluoromethylation: The compound acts as an electrophilic trifluoromethylating agent, transferring the trifluoromethyl group to nucleophilic sites on the substrate.
Reaction intermediates: The reaction proceeds through the formation of a reactive intermediate, which then undergoes further transformation to yield the final trifluoromethylated product.
Vergleich Mit ähnlichen Verbindungen
2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate is compared with other similar compounds, such as 2,8-difluoro-S-(trifluoromethyl)dibenzothiophenium triflate :
Reactivity: The tetrafluoro compound is more reactive than the difluoro compound, making it a more powerful trifluoromethylating agent.
Thermal stability: Both compounds are thermally stable, but the tetrafluoro compound has a higher thermal stability.
Applications: The tetrafluoro compound has wider applications due to its higher reactivity and stability.
Similar compounds include:
- 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium triflate
- Trifluoromethyl nonaflate
These compounds share similar properties and applications but differ in their reactivity and stability .
Eigenschaften
Molekularformel |
C14H4F10O3S2 |
|---|---|
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
2,3,7,8-tetrafluoro-5-(trifluoromethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H4F7S.CHF3O3S/c14-7-1-5-6-2-8(15)10(17)4-12(6)21(13(18,19)20)11(5)3-9(7)16;2-1(3,4)8(5,6)7/h1-4H;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
OSDMDUISKPVVEC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C2C3=CC(=C(C=C3[S+](C2=CC(=C1F)F)C(F)(F)F)F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


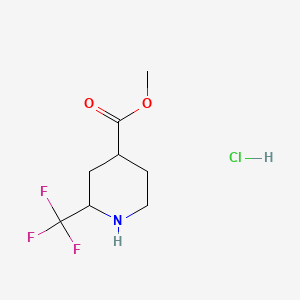
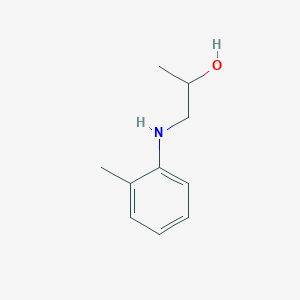
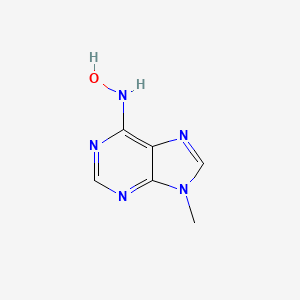
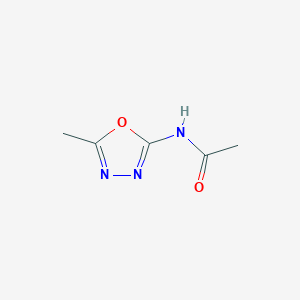
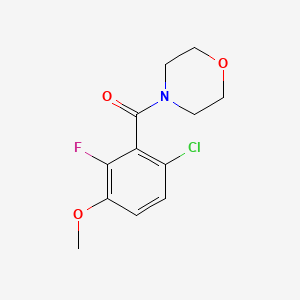
![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)
